molecular formula C22H20N2O5S B2589852 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 921897-36-1

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide

Cat. No. B2589852
CAS RN: 921897-36-1
M. Wt: 424.47
InChI Key: GCZGZJANRWUPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications

Dopamine D2 Receptor Antagonism

This compound has been identified as a selective inhibitor of the Dopamine D2 receptor . It could be used in the treatment of central nervous system disorders, including Tourette’s syndrome , bipolar disorder , hyperprolactinemia , tardive dyskinesia , Huntington’s chorea , psychosis , depression , and schizophrenia .

Synthesis of Derivatives

The compound’s structure allows for the synthesis of various derivatives that can be used to explore further pharmacological activities. These derivatives could potentially lead to the development of new drugs with improved efficacy and safety profiles .

GPCR-Related Drug Discovery

Given that G-protein coupled receptors (GPCRs) are a major target in drug discovery, this compound’s activity on the Dopamine D2 receptor suggests it could be a valuable tool in the discovery of drugs targeting GPCRs .

Neuropharmacological Research

The compound’s role as a D2 receptor antagonist makes it a useful agent for neuropharmacological research, particularly in studying the pathways and mechanisms involved in dopamine-related disorders .

Chemical Biology Studies

Its unique chemical structure makes it suitable for chemical biology studies, where it can be used to probe the function of biological systems and to identify new therapeutic targets .

Pharmacokinetics and Dynamics

Research into the pharmacokinetics and dynamics of this compound can provide insights into how it is absorbed, distributed, metabolized, and excreted in the body. This information is crucial for understanding its potential as a therapeutic agent .

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-2-13-28-16-8-10-17(11-9-16)30(26,27)24-15-7-12-20-18(14-15)22(25)23-19-5-3-4-6-21(19)29-20/h3-12,14,24H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZGZJANRWUPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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